2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c1-4-23-16-10-9-13(11-17(16)26-12-20(2,3)19(23)25)22-18(24)14-7-5-6-8-15(14)21/h5-11H,4,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXOASCMBPPFOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing current research findings, case studies, and relevant data to provide a comprehensive overview.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C23H30BrN3O3
- Molecular Weight : 476.4 g/mol
- SMILES Notation : CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)Br
Structural Features
The compound features a benzamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine structure. The presence of the bromine atom and ethyl group contributes to its unique chemical reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may exhibit:
- Inhibitory Effects on Kinases : Similar compounds have shown potency against kinases involved in inflammatory pathways. For instance, a related oxazepine derivative demonstrated an IC50 value of 1.0 nM for binding to RIPK1 kinase .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, which are being explored in ongoing clinical trials for conditions like ulcerative colitis and psoriasis .
Pharmacological Studies
Recent investigations have highlighted the following pharmacological activities:
- Anticancer Activity : In vitro studies indicate that derivatives of oxazepine compounds can inhibit cancer cell proliferation by inducing apoptosis through various pathways.
- Neuroprotective Effects : Some oxazepine derivatives have been shown to penetrate the blood-brain barrier effectively, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Properties : Certain structural analogs exhibit antimicrobial activity against various pathogens, making them candidates for further development as therapeutic agents.
Case Study 1: Inhibition of RIPK1 Kinase
A recent study characterized a derivative of the oxazepine scaffold that displayed significant inhibition of RIPK1 kinase activity. The study reported that this compound could effectively reduce necroptotic cell death in both mouse and human cells .
Clinical Trials Overview
Currently, the compound is undergoing evaluation in clinical trials targeting chronic immune inflammatory disorders. The trials aim to assess its safety profile and therapeutic efficacy in patients suffering from conditions such as:
- Active ulcerative colitis (NCT02903966)
- Psoriasis (NCT02776033)
These trials are crucial for establishing the compound's potential as a novel therapeutic agent.
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
